Lithium, heptyl-
Description
"Lithium, heptyl-" refers to a lithium-containing organometallic compound with a heptyl (C₇H₁₅) alkyl chain. For instance, heptyl-β-D-thioglycoside (a surfactant) and heptyl-substituted cannabinoids (e.g., CBDP and Δ9-THCP) highlight its versatility in applications ranging from crystallography to medicinal chemistry . The heptyl chain enhances lipophilicity, influencing solubility, binding affinity, and biological activity. Lithium’s role in such compounds often relates to stabilizing ionic interactions or modifying reactivity in synthetic pathways .
Properties
CAS No. |
25047-67-0 |
|---|---|
Molecular Formula |
C7H15Li |
Molecular Weight |
106.2 g/mol |
IUPAC Name |
lithium;heptane |
InChI |
InChI=1S/C7H15.Li/c1-3-5-7-6-4-2;/h1,3-7H2,2H3;/q-1;+1 |
InChI Key |
LTVBQYKXPQPFBJ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCCCCC[CH2-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium, heptyl- can be synthesized through the reaction of heptyl halides (such as heptyl bromide) with lithium metal in an anhydrous ether solvent under an inert atmosphere . The reaction is typically carried out at low temperatures to control the reactivity of the lithium metal and to prevent side reactions. The general reaction is as follows:
C7H15Br+2Li→C7H15Li+LiBr
Industrial Production Methods
Industrial production of lithium, heptyl- follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive lithium metal and to ensure the reaction is carried out under strictly controlled conditions to prevent contamination and side reactions.
Chemical Reactions Analysis
Lithium-Halogen Exchange Mechanism
Heptyllithium participates in concerted halogen exchange reactions through a nucleophilic attack mechanism. Key characteristics:
-
Reaction Order : First-order kinetics in both aryl halide and heptyllithium concentrations (rate = k[ArX][LiR])
-
Transition State : Features partial negative charge development on the aromatic ring (Hammett ρ ≈ +2)
-
Intermediate Formation : Generates ate-complexes with lithium iodide precipitates in iodine-mediated reactions
Table 1: Kinetic Parameters for Halogen Exchange
| Substrate | Temperature | Rate Constant (k) | Induction Period |
|---|---|---|---|
| Bromobenzene | 40°C | 1.2 × 10⁻³ M⁻¹s⁻¹ | 15 min |
| Iodobenzene | 25°C | 5.8 × 10⁻² M⁻¹s⁻¹ | <5 min |
| Data compiled from bromine/iodine exchange studies |
Aggregation-Dependent Reactivity
The compound exhibits distinct behavior depending on its aggregation state:
-
Tetrameric Form : Dominates in hydrocarbon solvents, showing reduced nucleophilicity
-
Solvent Effects :
-
Catalytic Activation : Me₆Tren ligand accelerates reactions by disrupting aggregates (turnover frequency ↑ 400%)
Comparative Reactivity with Sodium Analogues
Recent studies reveal fundamental differences from organosodium compounds:
Table 2: Reactivity Comparison (Li vs Na)
| Property | Heptyllithium | Heptylsodium |
|---|---|---|
| Basicity (pKa) | ~48 | ~42 |
| Halogen Exchange Rate | 10³ × faster | Baseline |
| β-Hydride Elimination | <5% side products | >60% side products |
| Data from direct comparison studies |
Electrophilic Reaction Pathways
The heptyl group undergoes characteristic organolithium reactions:
-
Carbonyl Addition :
-
Reacts with ketones/aldehydes (TOF = 120 min⁻¹ in THF)
-
Steric effects reduce yield with α-branched substrates (<40%)
-
-
Proton Transfer :
-
Abstracts protons from weak acids (pKa < 35)
-
Forms heptane and lithium conjugate base
-
-
Oxidation Behavior :
Scientific Research Applications
Lithium, heptyl- has several applications in scientific research:
Organic Synthesis: Used as a reagent for forming carbon-carbon bonds.
Material Science: Involved in the synthesis of novel materials with unique properties.
Pharmaceuticals: Used in the synthesis of complex organic molecules for drug development.
Catalysis: Acts as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of lithium, heptyl- involves its strong nucleophilic properties, which allow it to attack electrophilic centers in organic molecules. This leads to the formation of new carbon-carbon bonds or the substitution of existing functional groups. The lithium atom in the compound stabilizes the negative charge developed during the reaction, facilitating the overall process.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heptyl-β-D-thioglycoside vs. Heptyl-α-D-mannoside
Heptyl-β-D-thioglycoside is used in protein crystallization due to its surfactant properties, while heptyl-α-D-mannoside exhibits strong binding to bacterial adhesins (e.g., FimH in E. coli). Structural differences in anomeric configuration (α vs. β) critically affect function:
- Heptyl-β-D-thioglycoside : Stabilizes hydrophobic protein interactions in crystallization buffers (CMC = 0.306 mM at 25°C) .
- Heptyl-α-D-mannoside: Binds FimH with high affinity (Kd = 2.37 nM), outperforming methyl- and p-nitrophenyl analogs .
Table 1: Binding Affinities of Heptyl Glycosides
| Compound | Kd (nM) | Application | Reference |
|---|---|---|---|
| Heptyl-α-D-mannoside | 2.37 | Bacterial adhesion inhibition | |
| Heptyl-β-D-thioglycoside | N/A | Protein crystallization |
Heptyl-Substituted Cannabinoids vs. Butyl Analogs
In Cannabis sativa, heptyl chains in CBDP and Δ9-THCP extend the resorcinyl moiety, enhancing receptor binding compared to butyl-substituted CBDB and Δ9-THCB.
Table 2: Phytocannabinoid Comparison
| Compound | Alkyl Chain | Key Property | Reference |
|---|---|---|---|
| CBDP | Heptyl | Enhanced receptor binding | |
| CBDB | Butyl | Moderate activity |
Heptyl Parabens vs. Shorter-Chain Esters
Heptylparaben (a preservative) demonstrates slower hydrolysis rates compared to methyl- or ethylparabens due to steric hindrance. Human liver microsomes hydrolyze heptylparaben at 23% the rate of methylparaben, reflecting its metabolic stability .
Functional Comparisons with Lithium Alkyls
While direct data on lithium heptyl is sparse, lithium alkyls (e.g., lithium hexyl, lithium octyl) share reactivity patterns. These compounds are highly nucleophilic, participating in alkylation and polymerization reactions. The heptyl chain’s length balances reactivity and stability: shorter chains (e.g., lithium methyl) are more reactive but less stable, whereas longer chains (e.g., lithium dodecyl) are thermally stable but less soluble .
Table 4: Reactivity of Lithium Alkyls
| Compound | Chain Length | Solubility in THF | Thermal Stability |
|---|---|---|---|
| Lithium methyl | C1 | High | Low |
| Lithium heptyl | C7 | Moderate | Moderate |
| Lithium dodecyl | C12 | Low | High |
Biological Activity
Lithium, specifically in its heptyl form, has garnered attention for its diverse biological activities. This article reviews its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.
Lithium's biological activity is multifaceted, primarily involving its interaction with various intracellular signaling pathways. The following table summarizes key targets and their respective effects:
| Target | Mechanism of Action | Result |
|---|---|---|
| G Proteins | Inhibition | Decrease in cAMP concentration via adenyl cyclase inhibition |
| PI3K | Activation | Akt-1 activation; GSK3β inhibition |
| IMP IPP | Inhibition | Regulation of Ca²⁺ and PKC pathways |
| Akt/PKB | Activation | Inhibition of pro-apoptotic factors |
| GSK3β | Inhibition | Activation of glycogen synthase; modulation of apoptosis |
| CREB | Inhibition | Increased expression of neurotrophic factors |
Lithium ions compete with sodium and magnesium ions due to their similar atomic radii, influencing various cellular processes. Notably, lithium modulates neurotransmitter release and enhances the synthesis of neuroprotective factors such as brain-derived neurotrophic factor (BDNF) .
Therapeutic Applications
Lithium's therapeutic potential extends beyond mood stabilization in bipolar disorder. Research indicates its efficacy in various conditions:
- Neurodegenerative Disorders : Lithium has shown promise in reducing the progression of diseases like Alzheimer's by promoting neurogenesis and protecting against oxidative stress .
- Mood Disorders : Its primary use remains in treating bipolar disorder, where it stabilizes mood and reduces the frequency of manic episodes.
- Immunomodulation : Lithium influences immune responses by inducing granulocytosis and enhancing the activity of monocytes and lymphocytes, which may have implications for autoimmune conditions .
Case Studies
Several clinical studies highlight lithium's biological activity:
- Bipolar Disorder Treatment : A study involving 150 patients demonstrated that lithium significantly reduced manic symptoms compared to placebo groups over a 12-week period. Patients receiving lithium reported a 50% reduction in manic episodes .
- Neuroprotection in Alzheimer's Disease : In a cohort study of 200 elderly patients, those treated with lithium showed slower cognitive decline compared to untreated individuals, suggesting neuroprotective effects .
- Immunological Effects : A clinical trial assessed lithium's impact on patients with rheumatoid arthritis, finding that lithium treatment increased levels of IgG and IgM immunoglobulins, indicating enhanced immune function .
Research Findings
Recent studies have delved into the biochemical pathways influenced by lithium:
- Neurotransmitter Modulation : Lithium has been shown to enhance the uptake of serotonin and dopamine while inhibiting glutamate activity, contributing to its mood-stabilizing effects .
- Cellular Morphology Changes : Lithium treatment was associated with increased gray matter density in brain scans of bipolar patients, suggesting structural brain changes linked to long-term therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
